molecular formula C14H11NOS B1662006 2-(4-Methoxyphenyl)benzothiazole CAS No. 6265-92-5

2-(4-Methoxyphenyl)benzothiazole

Cat. No.: B1662006
CAS No.: 6265-92-5
M. Wt: 241.31 g/mol
InChI Key: AOPZIJQISHFZBN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzothiazole is a heterocyclic aromatic compound that features a benzothiazole ring substituted with a 4-methoxyphenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry. The benzothiazole moiety is known for its biological activity and is a common structural component in many pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 2-(4-Methoxyphenyl)benzothiazole is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons .

Mode of Action

This compound acts as an agonist to the AhR . Upon binding, it induces the expression of the CYP1A1 gene . This interaction leads to the generation of electrophilic reactive species, which forms DNA adducts .

Biochemical Pathways

The activation of AhR leads to the induction of the CYP1A1 gene . This gene is part of the cytochrome P450 superfamily of enzymes, which are involved in the oxidation of organic substances. The induction of CYP1A1 can lead to the generation of reactive oxygen species, which can cause DNA damage and lead to cell death .

Result of Action

The binding of this compound to AhR and the subsequent induction of the CYP1A1 gene can lead to cell death . This is due to the generation of reactive oxygen species that can cause DNA damage . Therefore, this compound has potential antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances can affect its action. For example, in a study on mild steel corrosion, this compound was found to act as a corrosion inhibitor . The efficiency of this action was influenced by the temperature and the concentrations of the inhibitor and hydrochloric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Methoxyphenyl)benzothiazole can be synthesized through the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 2-mercaptoaniline with acid chlorides . This method is scalable and suitable for large-scale production, making it a preferred choice for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPZIJQISHFZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211711
Record name Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6265-92-5
Record name 2-(4-Methoxyphenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6265-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6265-92-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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